2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid
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Overview
Description
2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzamido group and a diphenylpyran moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a benzamido group is introduced to a precursor molecule containing the diphenylpyran moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-2-(2,6-diphenyl-4-pyranylidene)acetic acid methyl ester: This compound shares a similar core structure but differs in the presence of a methyl ester group.
2-Benzamido-2-(2,6-diphenyl-4-pyranylidene)acetic acid ethyl ester: Similar to the methyl ester derivative, this compound has an ethyl ester group instead.
Uniqueness
2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4/c28-25(20-14-8-3-9-15-20)27-24(26(29)30)21-16-22(18-10-4-1-5-11-18)31-23(17-21)19-12-6-2-7-13-19/h1-17H,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCAEQHDNJJIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)O)NC(=O)C3=CC=CC=C3)C=C(O2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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